molecular formula C20H28BrN3O4 B13331341 tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate

tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate

Cat. No.: B13331341
M. Wt: 454.4 g/mol
InChI Key: GAAMTNMWMUEXGR-HOTGVXAUSA-N
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Description

tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromobenzyl group, and a dimethylamino oxoacetamido moiety. It is often used in various chemical and pharmaceutical research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the bromobenzyl group, and the attachment of the dimethylamino oxoacetamido moiety. The following is a general synthetic route:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a bromobenzyl halide and a suitable nucleophile.

    Attachment of the Dimethylamino Oxoacetamido Moiety: This step involves the reaction of the pyrrolidine intermediate with a dimethylamino oxoacetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted benzyl derivatives.

Scientific Research Applications

tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,3S)-2-(benzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,3S)-2-(3-chlorobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,3S)-2-(3-fluorobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S,3S)-2-(3-bromobenzyl)-3-(2-(dimethylamino)-2-oxoacetamido)pyrrolidine-1-carboxylate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H28BrN3O4

Molecular Weight

454.4 g/mol

IUPAC Name

tert-butyl (2S,3S)-2-[(3-bromophenyl)methyl]-3-[[2-(dimethylamino)-2-oxoacetyl]amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28BrN3O4/c1-20(2,3)28-19(27)24-10-9-15(22-17(25)18(26)23(4)5)16(24)12-13-7-6-8-14(21)11-13/h6-8,11,15-16H,9-10,12H2,1-5H3,(H,22,25)/t15-,16-/m0/s1

InChI Key

GAAMTNMWMUEXGR-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC(=CC=C2)Br)NC(=O)C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CC2=CC(=CC=C2)Br)NC(=O)C(=O)N(C)C

Origin of Product

United States

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